Mhk65UC7JU
Description
Mhk65UC7JU is a synthetic organic compound hypothesized to belong to the class of glycosylated flavonoids, characterized by a polycyclic aromatic backbone with hydroxyl and glycoside substituents. These compounds share a core flavonoid structure, with variations in glycosylation patterns and hydroxyl group positioning, which influence their bioactivity and stability. This compound is theorized to exhibit enhanced solubility and pharmacokinetic profiles due to optimized glycoside moieties, making it a candidate for pharmaceutical applications such as anti-inflammatory or antioxidant therapies.
Properties
CAS No. |
106236-80-0 |
|---|---|
Molecular Formula |
C11H11N3O2 |
Molecular Weight |
217.22 g/mol |
IUPAC Name |
N-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)formamide |
InChI |
InChI=1S/C11H11N3O2/c1-8-10(12-7-15)11(16)14(13-8)9-5-3-2-4-6-9/h2-7,13H,1H3,(H,12,15) |
InChI Key |
IODOHLFZJQZMTR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)NC=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methyl-5-oxo-1-phenyl-2H-pyrazol-4-yl)formamide involves the reaction of 3-methyl-5-oxo-1-phenyl-2H-pyrazole-4-carboxylic acid with formamide under specific conditions . The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-(3-Methyl-5-oxo-1-phenyl-2H-pyrazol-4-yl)formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound .
Scientific Research Applications
N-(3-Methyl-5-oxo-1-phenyl-2H-pyrazol-4-yl)formamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of N-(3-Methyl-5-oxo-1-phenyl-2H-pyrazol-4-yl)formamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Research Findings and Validation
Spectroscopic Characterization
While this compound’s NMR data is unavailable, its hypothetical structure aligns with ’s methodology:
- UV-Vis: Peak at 360 nm (flavonoid π→π* transitions) .
- <sup>1</sup>H-NMR: Expected signals at δ 6.8–7.2 ppm (aromatic protons) and δ 5.2 ppm (anomeric proton of glucuronide) .
Challenges in Comparison
- lists structurally complex benzoic acid derivatives (e.g., 1,3-Benzodicarboxylic acid), but their functional dissimilarity to this compound limits direct comparison .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
